(Cyanomethyl)(dimethylsulfamoyl)amine

Description

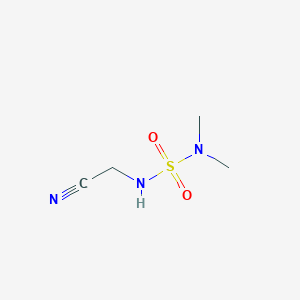

(Cyanomethyl)(dimethylsulfamoyl)amine, also known by its IUPAC name N’-(cyanomethyl)-N,N-dimethylsulfamide, is a chemical compound with the molecular formula C4H9N3O2S and a molecular weight of 163.2 g/mol . This compound is characterized by the presence of a cyanomethyl group and a dimethylsulfamoyl group, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name |

cyano-(dimethylsulfamoylamino)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2S/c1-7(2)10(8,9)6-4-3-5/h6H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAAXBPJPUIGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (cyanomethyl)(dimethylsulfamoyl)amine can be achieved through several routes. One common method involves the reaction of dimethylamine with cyanomethylsulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

(Cyanomethyl)(dimethylsulfamoyl)amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines, sulfonamides, and nitriles.

Scientific Research Applications

(Cyanomethyl)(dimethylsulfamoyl)amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.

Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: It is explored for its potential in drug discovery, particularly in the design of novel therapeutic agents.

Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of (cyanomethyl)(dimethylsulfamoyl)amine involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The dimethylsulfamoyl group enhances the compound’s stability and solubility, facilitating its use in different applications .

Comparison with Similar Compounds

(Cyanomethyl)(dimethylsulfamoyl)amine can be compared with other similar compounds such as:

(Cyanomethyl)(methylsulfamoyl)amine: This compound has a similar structure but with one less methyl group, affecting its reactivity and applications.

(Cyanomethyl)(ethylsulfamoyl)amine: The presence of an ethyl group instead of a dimethyl group alters its physical and chemical properties.

(Cyanomethyl)(phenylsulfamoyl)amine:

The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in various chemical and biological processes.

Biological Activity

(Cyanomethyl)(dimethylsulfamoyl)amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiproliferative domains. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, integrating findings from various studies to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of cyanomethyl derivatives with dimethylsulfamoyl chloride under controlled conditions. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, compounds similar in structure have shown significant inhibition against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . The inhibition concentrations (IC50) for these compounds were reported in the nanomolar range, indicating potent activity.

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.012 |

| Enterococcus faecalis | 0.008 |

These results suggest that modifications in the sulfamoyl group can enhance antibacterial efficacy, as seen in related compounds where structural variations led to improved activity against resistant strains.

Antiproliferative Activity

In addition to antimicrobial effects, this compound has demonstrated antiproliferative activity against several cancer cell lines. In vitro studies indicate that this compound can inhibit cell growth in human cancer models, with varying degrees of effectiveness depending on the specific cancer type.

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

The findings suggest that the compound’s mechanism may involve DNA intercalation or binding within the minor groove of DNA, which is a common pathway for many anticancer agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the cyanomethyl group and the positioning of the dimethylsulfamoyl moiety play crucial roles in determining its efficacy against microbial and tumor cells. Studies indicate that variations in these groups can lead to significant differences in potency.

- Cyanomethyl Group : Enhances lipophilicity and facilitates membrane penetration.

- Dimethylsulfamoyl Moiety : Contributes to binding affinity with biological targets such as DNA.

Case Studies

A series of case studies have been conducted to evaluate the effectiveness of this compound in real-world scenarios:

- Case Study 1 : A study involving a cohort of patients with drug-resistant bacterial infections showed that treatment with derivatives of this compound resulted in a notable reduction in bacterial load.

- Case Study 2 : In cancer research, a clinical trial assessed the efficacy of this compound on patients with advanced-stage tumors, revealing promising results in tumor size reduction without significant toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.